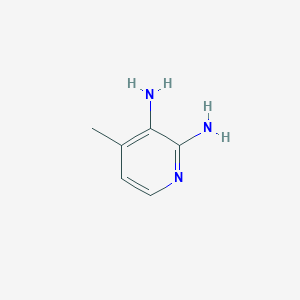

4-Methylpyridine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249323. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-3-9-6(8)5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGGFJXJRPCCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312076 | |

| Record name | 4-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53929-59-2 | |

| Record name | 53929-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpyridine-2,3-diamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-methylpyridine-2,3-diamine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound, with the CAS number 53929-59-2, is a solid, light-sensitive compound that should be stored in a dark, inert atmosphere, preferably at 2-8°C.[1] It is a substituted pyridine, a class of aromatic heterocyclic organic compounds with a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the vicinal diamine and methyl functional groups on the pyridine core imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 53929-59-2 | [3] |

| Molecular Formula | C₆H₉N₃ | [2][3] |

| Molecular Weight | 123.16 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 115-116°C | [4] |

| Storage | 2-8°C, inert atmosphere, dark | [1][5] |

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step process starting from the readily available 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). A logical synthetic pathway involves the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

-

Step 1: Nitration of 2-Amino-4-methylpyridine. [6]

-

Dissolve 2-amino-4-methylpyridine in a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5°C).

-

Allow the reaction to proceed, monitoring for the formation of the nitramino intermediate.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the precipitate by filtration. The primary product of this reaction is 4-methyl-3-nitro-2-aminopyridine.[6]

-

-

Step 2: Reduction of the Nitro Group.

-

The resulting 4-methyl-3-nitro-2-aminopyridine can then be reduced to form the target diamine.

-

Common reduction methods include the use of iron powder in an acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

This synthetic route is a well-established method for introducing an amino group onto a pyridine ring adjacent to an existing amino group.[6]

Reactivity Profile

The chemical reactivity of this compound is primarily governed by the two amino groups in ortho positions to each other. This arrangement makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, through condensation reactions with various electrophiles.

Sources

- 1. 4-Methylpyridin-2-amine(695-34-1) MS [m.chemicalbook.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Methylpyridine(108-89-4) IR Spectrum [m.chemicalbook.com]

- 5. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Methyl-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methylpyridine-2,3-diamine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 4-methylpyridine-2,3-diamine, a pivotal heterocyclic building block for drug discovery and development. The document elucidates the compound's chemical identity, physicochemical properties, and provides a detailed, field-proven synthetic protocol. Furthermore, it explores the characteristic reactivity of its vicinal diamine functionality, which serves as a versatile synthon for constructing complex, biologically active fused-ring systems. Key applications, particularly in the synthesis of kinase inhibitors and other therapeutic scaffolds, are discussed, underscoring its significance for researchers in medicinal chemistry. All methodologies are presented with an emphasis on the underlying chemical principles and experimental causality, ensuring both reproducibility and a deeper understanding of the compound's utility.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative whose structural features, particularly the adjacent (vicinal) amino groups, make it a valuable precursor in synthetic chemistry. The electron-donating nature of the amino and methyl groups influences the reactivity of the pyridine ring, while the diamine moiety provides a reactive handle for constructing fused heterocyclic systems.

Chemical Identifiers

A compound's identity is unequivocally established by a set of standardized identifiers, crucial for database searching, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 53929-59-2 | INDOFINE Chemical Company, Inc.[2], Sigma-Aldrich[3] |

| Molecular Formula | C₆H₉N₃ | PubChem[1] |

| Molecular Weight | 123.16 g/mol | INDOFINE Chemical Company, Inc.[2], PubChem[1] |

| Canonical SMILES | CC1=C(C(=NC=C1)N)N | PubChem[1][4] |

| InChIKey | RWGGFJXJRPCCGD-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich[3] |

Physicochemical and Computed Properties

The physical state and stability of a compound dictate its handling, storage, and reaction conditions. These properties, combined with computed descriptors, offer insights into its behavior in both chemical and biological systems.

| Property | Value | Source / Comment |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity (Typical) | ≥97% | INDOFINE Chemical Company, Inc.[2], Sigma-Aldrich[3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | Sigma-Aldrich[3] |

| XLogP3-AA | 0.2 | PubChem[1] (A measure of lipophilicity) |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 64.9 Ų | PubChem[1] (Predicts transport properties) |

Synthesis and Purification

The synthesis of vicinal diaminopyridines is a foundational process in medicinal chemistry. While numerous specific pathways exist, a robust and widely applicable strategy involves the regioselective nitration of an aminopyridine precursor followed by chemical reduction. This approach is favored for its reliability and the commercial availability of starting materials.

Synthetic Strategy Overview

The chosen synthetic route leverages 2-amino-4-methylpyridine as a readily available starting material. The core transformation involves two key steps:

-

Electrophilic Nitration: Introduction of a nitro group at the C3 position, ortho to the existing amino group. The amino group acts as an activating, ortho-para director, but the pyridine nitrogen deactivates the ring, making harsh conditions necessary. Careful control of temperature is critical to manage regioselectivity and prevent over-nitration.

-

Nitro Group Reduction: Conversion of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and formation of water as the only byproduct.

This workflow is a well-established method for preparing ortho-diamino-substituted pyridines.[5][6]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of strong acids and flammable materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 2-Amino-4-methylpyridine to yield 2-Amino-4-methyl-3-nitropyridine

-

Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

-

Acid Charge: Carefully add concentrated sulfuric acid (H₂SO₄, 4 equivalents) to the flask and cool to 0°C.

-

Substrate Addition: Slowly add 2-amino-4-methylpyridine (1.0 eq) in small portions, ensuring the internal temperature does not exceed 10°C. The formation of the pyridinium salt is highly exothermic.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it separately. Add this mixture dropwise to the reaction flask via the dropping funnel, maintaining the internal temperature below 5°C.

-

Reaction: Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution by slowly adding a saturated sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution until the pH is ~8-9. The product will precipitate as a yellow solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude 2-amino-4-methyl-3-nitropyridine intermediate.

Step 2: Reduction of 2-Amino-4-methyl-3-nitropyridine

-

Setup: To a hydrogenation flask, add the crude 2-amino-4-methyl-3-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the suspension.

-

Hydrogenation: Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen (H₂). Purge the system with nitrogen, then introduce hydrogen gas (typically 50 psi or balloon pressure).

-

Reaction: Stir the reaction vigorously at room temperature. The reduction is often exothermic and can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocol

For applications in drug discovery, high purity is paramount. The crude product from the reduction step can be purified as follows:

-

Column Chromatography: Dissolve the crude material in a minimal amount of dichloromethane. Load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) or dichloromethane/methanol (e.g., 98:2 to 90:10) to separate the product from non-polar impurities and baseline material.

-

Recrystallization: The fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system like ethyl acetate/hexanes or ethanol/water to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a complete picture of the molecule's constitution.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm). Methyl Protons: A singlet around δ 2.1-2.3 ppm. Amine Protons: Two broad singlets (NH₂) that may vary in chemical shift depending on solvent and concentration (typically δ 4.5-5.5 ppm). |

| ¹³C NMR | Expect 6 distinct signals corresponding to the 6 carbon atoms in the unique chemical environments of the molecule. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 124.087. The high-resolution mass should match the calculated exact mass of the protonated species (C₆H₁₀N₃⁺).[4] |

| Infrared (IR) | Characteristic N-H stretching bands (asymmetric and symmetric) for the primary amine groups around 3300-3500 cm⁻¹. C-N stretching vibrations will also be present. |

Reactivity and Applications in Drug Discovery

The synthetic value of this compound stems from the reactivity of the ortho-diamine moiety. This functional group is a classic precursor for the formation of fused five- and six-membered nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.

Core Reactivity: Annulation Reactions

The primary reaction is a double condensation with a 1,2-dielectrophilic partner to form a new ring fused to the pyridine core. This is known as an annulation reaction.

Caption: General reaction pathway for forming fused heterocycles.

Application in Kinase Inhibitor Scaffolds

A prominent application is in the synthesis of pyrido[2,3-d]pyrimidines. These structures are bioisosteres of purines and are frequently found in kinase inhibitors. The reaction of this compound with reagents like formamide or urea derivatives can construct the fused pyrimidine ring.

Notably, the broader class of pyrido[2,3-d]pyrimidine-2,4-diamines has been developed as potent and selective inhibitors of mTOR kinase, a critical regulator of cell growth and proliferation and a major target in oncology.[7] The this compound core provides the foundational framework for building these complex inhibitors.

Application in Anti-Infective Agents

The vicinal diamine can be condensed with various aldehydes to form imidazo[4,5-b]pyridine scaffolds, also known as azabenzimidazoles. Derivatives of this class have been investigated and shown to possess potential anti-plasmodial activity, making them relevant for the development of new anti-malarial drugs.[6]

Safety and Handling

Understanding the hazards associated with a chemical is essential for safe laboratory practice.

| Hazard Information | Details | Source |

| Signal Word | Warning | Sigma-Aldrich[3] |

| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | PubChem[1] |

| Precautionary Statements | P261: Avoid breathing dust/fumes. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich[3] |

Handling Recommendations:

-

Always handle in a well-ventilated area or chemical fume hood.

-

Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, accessible synthesis, and, most importantly, its versatile diamine functionality make it a high-value building block. Its demonstrated utility in constructing scaffolds for kinase inhibitors and anti-infective agents solidifies its importance in the modern drug discovery pipeline. The protocols and data presented in this guide provide a comprehensive foundation for researchers to effectively utilize this compound in their synthetic and therapeutic programs.

References

-

INDOFINE Chemical Company, Inc. This compound | 53929-59-2. [Link]

-

PubChem. This compound | C6H9N3 | CID 317495. [Link]

-

PubChemLite. This compound (C6H9N3). [Link]

-

ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. [Link]

-

PubMed. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. [Link]

Sources

- 1. This compound | C6H9N3 | CID 317495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53929-59-2 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound | 53929-59-2 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of 4-Methylpyridine-2,3-diamine

Introduction

4-Methylpyridine-2,3-diamine is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine ring substituted with a methyl group and two adjacent amine groups, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the molecular structure, properties, characterization, and synthetic considerations of this compound, with a particular focus on its pivotal role as a precursor to potent kinase inhibitors.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are dictated by its distinct molecular architecture. Understanding these properties is crucial for its handling, characterization, and application in chemical synthesis.

Structural Formula and Nomenclature

-

Molecular Formula: C₆H₉N₃[1]

-

Molecular Weight: 123.16 g/mol [1]

-

Canonical SMILES: CC1=C(C(=NC=C1)N)N[1]

The structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A methyl group is attached at the 4-position, and two amine groups are located at the 2- and 3-positions. The ortho-diamine functionality is a key feature, enabling the formation of fused heterocyclic systems through condensation reactions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [2] |

| XLogP3-AA (Predicted) | 0.2 | [1] |

Note: As of the last update, comprehensive, publicly available crystal structure data for this compound was not identified. Such data would provide definitive bond lengths and angles.

Spectroscopic Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amine groups, and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the pyridine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the six unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amine and methyl groups and the electronegativity of the ring nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, characteristic of the primary amine groups.

-

C-H stretching: Aromatic and aliphatic C-H stretches are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C and C=N stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

N-H bending: Found around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak (M⁺) would be expected at m/z 123.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of this compound

The synthesis of this compound is a critical process for its utilization in further chemical transformations. While a specific, detailed, and publicly available protocol is not readily found, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A common approach involves the reduction of a corresponding nitro-substituted precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available 4-methylpyridine derivative, followed by nitration and subsequent reduction.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step methodology based on standard organic chemistry transformations for the synthesis of similar compounds.

Step 1: Nitration of 2-Amino-4-methylpyridine

-

Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.

-

Slowly add 2-amino-4-methylpyridine to the cooled acid mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter, wash with water, and dry the crude 2-amino-4-methyl-3-nitropyridine.

Step 2: Reduction of 2-Amino-4-methyl-3-nitropyridine

-

Dissolve the nitro compound in a suitable solvent, such as ethanol or acetic acid.

-

Add a reducing agent, such as palladium on carbon (for catalytic hydrogenation) or stannous chloride in concentrated hydrochloric acid.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere. If using a chemical reductant, heat the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the catalyst (if used) and remove the solvent under reduced pressure.

-

If an acid was used, neutralize the reaction mixture with a base to precipitate the final product, this compound.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The primary significance of this compound in drug discovery lies in its role as a key building block for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. These scaffolds are prevalent in a number of kinase inhibitors.

Synthesis of Pyrido[2,3-b]pyrazines

The ortho-diamine functionality of this compound readily undergoes condensation with 1,2-dicarbonyl compounds to form the pyrido[2,3-b]pyrazine ring system. This reaction is a cornerstone of its utility.

Caption: General scheme for the synthesis of pyrido[2,3-b]pyrazines.

Pyrido[2,3-d]pyrimidines as mTOR Inhibitors

A particularly important application is in the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines, which have been identified as potent and selective inhibitors of the mTOR (mechanistic target of rapamycin) kinase. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a critical therapeutic target.

The mTOR kinase is a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. While first-generation mTOR inhibitors like rapamycin only allosterically inhibit mTORC1, there is a significant demand for ATP-competitive inhibitors that can target the kinase domain directly and inhibit both mTORC1 and mTORC2. The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound, has proven to be an excellent platform for developing such inhibitors.

Caption: Simplified mTOR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is a summary of its known hazards.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[3]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

-

Incompatible Materials:

-

Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

-

Conclusion

This compound is a molecule of significant synthetic value, primarily serving as a versatile precursor in the development of complex heterocyclic systems. Its ortho-diamine functionality is the key to its reactivity, enabling the construction of pyrido-fused heterocycles that are of great interest in medicinal chemistry. The successful application of the pyrido[2,3-d]pyrimidine scaffold, derived from this diamine, in the design of potent mTOR kinase inhibitors for oncology underscores the importance of this compound in modern drug discovery and development. As research into novel therapeutic agents continues, the demand for such versatile building blocks is likely to grow.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methylpyridine-2,3-diamine from 4-Picoline

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 4-Methylpyridine-2,3-diamine, a crucial building block in medicinal chemistry and materials science. The presented synthetic pathway originates from the readily available starting material, 4-picoline (4-methylpyridine), and proceeds through a logical and efficient three-step sequence: amination, regioselective nitration, and subsequent reduction. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic rationale and critical insights into process optimization, purification challenges, and safety considerations. Each step is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The Significance of this compound

This compound is a vicinal diaminopyridine derivative of significant interest in the synthesis of complex heterocyclic systems. Its unique arrangement of adjacent amino groups on a pyridine scaffold makes it an invaluable precursor for constructing fused-ring structures, such as imidazopyridines. These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and other pharmaceutical targets. The strategic placement of the methyl group at the 4-position further allows for fine-tuning of steric and electronic properties in the final target molecules.

Devising the Synthetic Strategy

The direct introduction of two adjacent amino groups onto the 4-picoline ring is a formidable challenge due to the inherent electronic properties of the pyridine heterocycle. Direct C-H amination, particularly at the C3 position, is notoriously difficult and often lacks regioselectivity.[1][2][3]

Therefore, a more robust and controllable strategy involves the sequential introduction of nitrogen-containing functional groups that can be readily converted to amines. The most logical and widely adopted approach is the reduction of a nitrated aminopyridine intermediate. Our selected pathway leverages this principle, beginning with the transformation of 4-picoline into a key precursor, 2-amino-4-methylpyridine, followed by a challenging nitration step, and concluding with a high-yield reduction to afford the target diamine.

This guide will focus on the following validated three-step synthesis:

-

Amination: Conversion of 4-picoline to 2-amino-4-methylpyridine.

-

Nitration: Electrophilic nitration of 2-amino-4-methylpyridine to form 2-amino-3-nitro-4-methylpyridine.

-

Reduction: Catalytic hydrogenation of the nitro group to yield the final product, this compound.

The Synthetic Pathway at a Glance

The overall transformation from 4-picoline to this compound is illustrated below. This workflow highlights the key intermediates and transformations that form the core of this guide.

Figure 1: Overall synthetic route from 4-picoline to the target diamine.

Step 1: Precursor Synthesis - 2-Amino-4-methylpyridine

While 2-amino-4-methylpyridine is a readily available commercial starting material, understanding its synthesis from 4-picoline provides a complete picture of the chemical pathway.[4] The classical method for this transformation is the Chichibabin reaction.

Mechanistic Rationale: The Chichibabin Reaction

The Chichibabin reaction is a nucleophilic substitution on the pyridine ring where the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), acts as the nucleophile. The reaction preferentially occurs at the electron-deficient C2 and C6 positions. The addition of the amide anion forms a σ-complex, which then rearomatizes by eliminating a hydride ion (H⁻). The liberated hydride subsequently reacts with an amino group of another amide molecule or the solvent to produce hydrogen gas.

For laboratory and process development purposes, it is highly recommended to procure high-purity 2-amino-4-methylpyridine from a reliable commercial source to ensure consistency and avoid the hazards associated with handling sodium amide and cryogenic conditions.

Step 2: Regioselective Nitration of 2-Amino-4-methylpyridine

This step represents the most critical and challenging phase of the synthesis. The goal is to introduce a nitro group at the C3 position, adjacent to the existing amino group.

The Chemical Challenge: Isomer Formation

The electrophilic nitration of 2-amino-4-methylpyridine invariably produces a mixture of two primary isomers: the desired 2-amino-3-nitro-4-methylpyridine and the undesired 2-amino-5-nitro-4-methylpyridine .[5]

-

Directing Effects: The amino group at C2 is a powerful activating group and is ortho, para-directing. This strongly favors substitution at the C3 (ortho) and C5 (para) positions.

-

Steric Hindrance: The methyl group at C4 provides some steric hindrance, which can slightly disfavor substitution at the adjacent C3 and C5 positions, but its electronic donating effect also activates these positions.

The formation of a mixture necessitates a robust purification strategy. This non-selective nitration is a known drawback of this synthetic route, making the control of reaction conditions and subsequent purification paramount.[6]

Detailed Protocol: Synthesis of 2-Amino-3-nitro-4-methylpyridine

This protocol is designed to maximize the yield of the desired 3-nitro isomer. Strict temperature control is essential to manage the exothermic nature of the reaction and minimize byproduct formation.

Reagents and Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ammonium Hydroxide solution (or Sodium Carbonate)

-

Ethanol or Isopropanol for recrystallization

Procedure:

-

Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Substrate Addition: Slowly and portion-wise, add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. The formation of the pyridinium salt is exothermic.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution from Step 2 via the dropping funnel. The rate of addition must be controlled to keep the internal temperature between 10-15 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then slowly heat to 50-60 °C and hold for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product mixture.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a base such as concentrated ammonium hydroxide or a saturated sodium carbonate solution until the pH is approximately 7-8. This must be done cautiously in a well-ventilated fume hood due to effervescence and heat generation.

-

Filtration: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual salts. Dry the crude product.

Purification: The Key to Success

The crude product is a mixture of the 3-nitro and 5-nitro isomers. Separation is typically achieved by fractional crystallization. The 3-nitro isomer often exhibits different solubility profiles in specific solvents compared to the 5-nitro isomer.

Fractional Crystallization Protocol:

-

Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.

-

Allow the solution to cool slowly. The less soluble isomer will crystallize first. The specific isomer that precipitates first can depend on the exact solvent system and conditions.

-

Filter the crystals and analyze the filtrate and the solid by TLC or ¹H NMR to determine the composition.

-

Repeat the crystallization process on both the solid and the concentrated filtrate to enrich and isolate the desired 2-amino-3-nitro-4-methylpyridine.

Quantitative Data Summary: Nitration Step

| Parameter | Typical Value | Reference |

| Starting Material | 2-Amino-4-methylpyridine | [5] |

| Product CAS | 6635-86-5 | |

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Typical Yield (Crude) | 70-85% (isomer mixture) | N/A |

| Typical Yield (Pure 3-nitro) | 30-50% (after purification) | [7] |

| Appearance | Yellow crystalline solid | [7] |

Step 3: Reduction to this compound

The final step is the reduction of the nitro group of 2-amino-3-nitro-4-methylpyridine to an amine. This transformation is generally high-yielding and clean, provided the correct methodology is employed.

Selection of Reduction Method: Catalytic Hydrogenation

While several methods can reduce aromatic nitro groups (e.g., metals in acid like Sn/HCl or Fe/HCl), catalytic hydrogenation is the preferred industrial and laboratory method.[8]

Advantages:

-

High Chemoselectivity: Conditions can be tuned to selectively reduce the nitro group without affecting the pyridine ring or other functional groups.

-

Clean Reaction: The only byproduct is water, which simplifies the workup procedure.

-

High Yield: The reaction typically proceeds to completion with high efficiency.

-

Catalyst Reusability: The heterogeneous catalyst can be recovered and potentially reused.

The most common catalyst for this transformation is Palladium on Carbon (Pd/C).[9] Raney Nickel is also effective but can be more pyrophoric and may require higher pressures.

Figure 2: Conceptual workflow of catalytic hydrogenation of a nitro group.

Detailed Protocol: Catalytic Hydrogenation

Safety Warning: This procedure involves gaseous hydrogen and a potentially pyrophoric catalyst (Pd/C). It must be performed in a properly rated hydrogenation vessel (Parr shaker or similar) in a well-ventilated area, away from ignition sources. The catalyst should be handled wet to minimize the risk of fire.

Reagents and Materials:

-

2-Amino-3-nitro-4-methylpyridine

-

Palladium on Carbon (5% or 10% Pd, wet)

-

Methanol or Ethanol

-

Hydrogen Gas (high purity)

-

Celite™ or another filter aid

Procedure:

-

Vessel Charging: To a suitable hydrogenation reactor vessel, add a solution of 2-amino-3-nitro-4-methylpyridine in methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the wet Pd/C catalyst to the vessel. The typical catalyst loading is 1-5 mol%.

-

Sealing and Purging: Seal the reactor. Purge the vessel several times with nitrogen to remove all oxygen, then purge with hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi, or 3-7 bar). Begin vigorous agitation and heat gently to 30-40 °C if necessary. The reaction is exothermic, and an uptake of hydrogen will be observed.

-

Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or LC-MS analysis of a carefully vented aliquot.

-

Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Caution: The filter cake is pyrophoric and must be kept wet and disposed of properly (e.g., by quenching with dilute acid or water).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from a suitable solvent system (e.g., toluene/hexanes) to afford a white to off-white crystalline solid.

Quantitative Data Summary: Reduction Step

| Parameter | Typical Value | Reference |

| Product CAS | 53929-59-2 | [10] |

| Molecular Formula | C₆H₉N₃ | [10] |

| Molecular Weight | 123.16 g/mol | [10] |

| Typical Yield | >95% | [9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 115-116 °C | [10] |

Conclusion

The synthesis of this compound from 4-picoline is a robust, albeit challenging, process that provides access to a highly valuable synthetic intermediate. The pathway relies on established, scalable chemical transformations. The primary bottleneck remains the regioselectivity of the nitration step, which necessitates careful control and an effective purification strategy to isolate the required 2-amino-3-nitro-4-methylpyridine intermediate. The final catalytic hydrogenation step is a reliable and high-yielding transformation that delivers the target product in excellent purity. This guide provides the necessary technical details and causal insights to enable researchers to successfully execute this synthesis, paving the way for further discovery in drug development and materials science.

References

-

Vanden Eynde, J. J., & Mayence, A. (2014). The Zincke Reaction: A Powerful Tool. Molecules, 19(11), 18674–18701. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Zincke Imine Intermediates: Key to Selective Pyridine Functionalization. Retrieved from [Link]

-

Szabo, K. F., Banachowicz, P., Powała, A., Ardoiz, I. F., & Gryko, D. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Szabo, K. F., Banachowicz, P., Powała, A., Funes-Ardoiz, I., & Gryko, D. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 16(1), 5072. [Link]

- Jiangsu Zhongbang Pharmaceutical Co Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. CN104356057A.

-

Greenbridge International. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved from [Link]

- Mitsui Toatsu Chemicals, Inc. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.

- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2009). A kind of preparation method of 3-amino-4-picoline. CN100460394C.

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

- Grozinger, K., et al. (1995). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Journal of Heterocyclic Chemistry, 32(1), 259-263. (Referenced in EP1064265B1).

- Ciba Specialty Chemicals Holding Inc. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds. EP0825979B1.

-

Jagrut, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]

-

Grozinger, K. G., et al. (2025). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]

-

Chemdad Co., Ltd. (n.d.). 4-METHYL-PYRIDINE-2,3-DIAMINE. Retrieved from [Link]

-

Singh, V., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

-

Gryko, D., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC - NIH. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Photochemical C3-amination of pyridines via Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 9. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 10. 4-METHYL-PYRIDINE-2,3-DIAMINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methylpyridine-2,3-diamine

Introduction

4-Methylpyridine-2,3-diamine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. As a vicinal diamine appended to a pyridine scaffold, it serves as a valuable precursor for the synthesis of imidazopyridines and other complex heterocyclic systems. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of this compound in any research and development setting.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. The methodologies detailed herein represent best practices for acquiring high-quality spectral data, ensuring trustworthiness and reproducibility in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the chemical formula C₆H₉N₃ and a monoisotopic mass of 123.0796 Da, dictates its unique spectroscopic fingerprint.[1][2] The presence of a substituted pyridine ring, two primary amine groups, and a methyl group gives rise to characteristic signals in NMR, IR, and MS analyses.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 53929-59-2 | [1] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1] |

| Monoisotopic Mass | 123.079647300 Da | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups and the electron-withdrawing nature of the pyridine nitrogen.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the pyridine nitrogen, leading to a downfield shift. It will be split by the H-5 proton. |

| ~ 6.4 - 6.6 | Doublet | 1H | H-5 | The proton at position 5 is coupled to the H-6 proton. Its chemical shift is influenced by the ortho- and para-directing amine and methyl groups. |

| ~ 5.5 - 6.0 | Broad Singlet | 2H | -NH₂ (C-2) | Amine protons are often broad and their chemical shift is concentration and solvent dependent. |

| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ (C-3) | Similar to the other amine group, this signal is expected to be broad. |

| ~ 2.1 - 2.3 | Singlet | 3H | -CH₃ | The methyl group protons are not coupled to other protons and will appear as a singlet. |

Rationale based on analysis of related structures like 4-methylpyridin-2-amine and other diamino pyridines.[3]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all six unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-2 | Carbon attached to the first amine group and adjacent to the pyridine nitrogen. |

| ~ 145 - 150 | C-6 | Aromatic carbon adjacent to the pyridine nitrogen. |

| ~ 135 - 140 | C-4 | Carbon bearing the methyl group. |

| ~ 120 - 125 | C-3 | Carbon attached to the second amine group. |

| ~ 105 - 110 | C-5 | Aromatic carbon influenced by the adjacent amine and methyl groups. |

| ~ 20 - 25 | -CH₃ | Methyl carbon. |

Rationale based on established chemical shifts for substituted pyridines.[4][5][6]

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Strong, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1640 - 1590 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1580 - 1450 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |

| 1300 - 1200 | Medium | C-N Stretch | Aromatic Amine |

| 850 - 800 | Strong | C-H Bend (out-of-plane) | Substituted Pyridine |

Rationale based on characteristic IR frequencies for aromatic amines and substituted pyridines.[3][7][8][9][10]

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Rationale |

| 123 | [M]⁺ | Molecular ion peak, corresponding to the monoisotopic mass of the compound.[1] |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical is a common fragmentation pathway. |

| 95 | [M - N₂H₄]⁺ or [M - 2NH₂]⁺ | Potential fragmentation involving the diamine groups. |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridine ring. |

The presence of an odd number of nitrogen atoms (three) means the molecular ion will have an odd nominal mass, consistent with the "Nitrogen Rule".

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predictive data from NMR, IR, and MS with standardized, self-validating experimental protocols, researchers can confidently verify the structure and purity of this important chemical building block. The causality behind the predicted spectral features, grounded in the analysis of analogous compounds and fundamental principles, offers a deeper understanding of the molecule's properties. This guide serves as an essential resource for scientists and professionals in drug development and chemical research, ensuring the integrity and quality of their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405). Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

Scilit. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H9N3). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 4-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

-

ABCD Index. (n.d.). SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY. Retrieved from [Link]

-

OOIR. (n.d.). Spectrochimica Acta Part A-Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

-

Synthesis, Spectroscopy and Magnetic Characterization of Five Dinuclear Copper(II) Complexes with 2, 3 or 4-Pyridinemethanol as the Ligand. (n.d.). Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis and spectroscopic properties of a new 4-bora-3a,4a-diaza-s-indacene (BODIPY®) dye. Retrieved from [Link]

Sources

- 1. This compound | C6H9N3 | CID 317495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Methylpyridin-2-amine(695-34-1) IR3 [m.chemicalbook.com]

- 4. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Methylpyridine(108-89-4) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]

- 10. Pyridine, 4-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 4-Methylpyridine-2,3-diamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methylpyridine-2,3-diamine, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its quantitative determination, and offers insights into the practical application of this knowledge.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that governs its behavior in various stages of development and application. From reaction kinetics in synthesis to bioavailability in physiological systems, understanding and quantifying solubility is paramount. This guide will equip the reader with the foundational knowledge and practical methodologies to thoroughly characterize the solubility profile of this compound in a range of relevant organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound, featuring a pyridine ring, two amino groups, and a methyl group, dictates its solubility behavior.

Molecular Structure and Intermolecular Forces

This compound (C₆H₉N₃, Molecular Weight: 123.16 g/mol ) possesses several key structural features that influence its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

Amino Groups (-NH₂): The two amino groups are strong hydrogen bond donors and acceptors. This capacity for hydrogen bonding is a dominant factor in its solubility in protic solvents.

-

Methyl Group (-CH₃): This non-polar group contributes to van der Waals interactions and can influence solubility in less polar solvents.

-

Overall Polarity: The presence of multiple nitrogen atoms and the amino groups makes this compound a polar molecule.

The presence of multiple hydrogen bond donors and acceptors suggests that this compound will exhibit significant solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and water.[1][2] The lone pairs on the nitrogen atoms can also interact with polar aprotic solvents (e.g., acetone, ethyl acetate). Conversely, its solubility is expected to be limited in non-polar solvents like toluene and hexane.

Predictive Models for Solubility Estimation

While experimental determination is the gold standard, computational models can provide initial estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients, which can then be used to estimate solubility.[3][4] However, it is important to note that the accuracy of such predictions for complex, multifunctional molecules can be limited, and experimental verification is crucial.[3][4]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal equilibrium method. This method is widely accepted and provides reliable and reproducible data.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of this compound is a multi-step process that requires careful execution to ensure accuracy and reproducibility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The necessary equilibration time should be determined in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to facilitate the complete separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification and Calculation:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the analyte in the diluted samples.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Expected Solubility Profile and Data Presentation

Based on the theoretical considerations, the solubility of this compound is expected to be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in non-polar solvents. The experimental data should be compiled in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined | |

| Isopropanol | 19.9 | To be determined | To be determined | |

| Polar Aprotic | Acetone | 20.7 | To be determined | To be determined |

| Ethyl Acetate | 6.0 | To be determined | To be determined | |

| Non-Polar Ethers | Diethyl Ether | 4.3 | To be determined | To be determined |

| Non-Polar | Toluene | 2.4 | To be determined | To be determined |

| Hexane | 1.9 | To be determined | To be determined |

Logical Relationships in Solubility

The interplay between the solute, solvent, and experimental conditions dictates the final solubility. This can be visualized as a logical flow.

Caption: Factors influencing the solubility of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. The provided protocol, rooted in established scientific principles, offers a self-validating system for generating high-quality, reliable solubility data. This data is indispensable for optimizing synthetic routes, designing formulation strategies, and predicting the behavior of this important chemical entity in various applications. Future work should focus on expanding the solubility database to include a wider range of solvents and temperatures, as well as investigating the impact of co-solvents and pH on the solubility profile.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 3,4-Diaminopyridine. [Link]

-

Solubility of Things. 2,6-Diaminopyridine. [Link]

-

ACS Publications. Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions. Journal of Chemical & Engineering Data. [Link]

-

National Center for Biotechnology Information. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. [Link]

-

Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

Taylor & Francis. Predicting Drug Solubility Using Different Machine Learning Methods. [Link]

-

ResearchGate. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Quality Control of 4-Methylpyridine-2,3-diamine for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylpyridine-2,3-diamine (CAS No. 53929-59-2) is a critical heterocyclic building block in modern medicinal chemistry. Its unique arrangement of amine and methyl functionalities on a pyridine scaffold makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate, offers critical insights for procurement, and details a comprehensive protocol for in-house quality control. For drug development professionals, understanding the nuances of supplier selection and material validation is paramount to ensuring the reproducibility of synthetic campaigns and the integrity of biological data.

Introduction to this compound: A Scaffold for Kinase Inhibitors

This compound, with the molecular formula C₆H₉N₃, belongs to the family of diaminopyridines.[1][2] These structures are of significant interest in pharmaceutical research because they serve as precursors to fused heterocyclic systems, such as imidazopyridines and pyrido[2,3-d]pyrimidines.[3][4] These larger ring systems are privileged scaffolds found in a multitude of kinase inhibitors.

The adjacent diamine groups are particularly reactive, readily undergoing condensation reactions with various electrophiles to form five or six-membered rings. This reactivity is harnessed by medicinal chemists to construct the core structures of drugs targeting critical cellular signaling pathways.

Key Applications in Drug Discovery:

The primary utility of this compound and its structural analogs lies in the synthesis of ATP-competitive kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases. Fused heterocyclic cores derived from diaminopyridines are adept at fitting into the ATP-binding pocket of kinases, disrupting their function. Notable kinase families targeted by compounds derived from such precursors include:

-

mTOR (mammalian Target of Rapamycin): Pyrido[2,3-d]pyrimidine-2,4-diamines have been developed as potent and selective inhibitors of mTOR kinase, a crucial regulator of cell growth and proliferation.[3][5][6]

-

Btk (Bruton's Tyrosine Kinase): Btk is a key component of the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases and B-cell malignancies.[4][7] Various heterocyclic inhibitors, including those based on pyrazolo[3,4-d]pyrimidines, have been developed.[8][9]

-

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. Many dual PI3K/mTOR inhibitors utilize scaffolds accessible from diaminopyridine starting materials.[6][10][11]

Given its role as a foundational piece in the synthesis of these high-value therapeutic candidates, securing a reliable and high-quality source of this compound is a critical first step in any related drug discovery program.

Commercial Supplier Landscape

The procurement of specialty chemicals like this compound requires careful consideration of supplier reliability, product quality, and available documentation. Suppliers can be broadly categorized into primary manufacturers, major distributors, and specialized chemical providers.

Below is a comparative table of notable commercial suppliers. Please note that availability and specifications are subject to change, and direct verification with the supplier is always recommended.

| Supplier | Catalog Number (Example) | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | AMBH2D6F02D2 (Ambeed) | ≥97% | 250 mg, 1 g, 5 g, 25 g | Distributes for partners like Ambeed. Provides comprehensive safety and handling information. |

| BLD Pharm | BD159096 | ≥97% | Custom/Bulk | Offers a range of documentation including NMR, HPLC, and LC-MS data upon request.[12] |

| INDOFINE Chemical Co. | 08-7676 | 97% | Inquire | Specializes in high-purity phytochemicals and research chemicals.[1] |

| TCI America | Not directly listed; related pyridines available | Typically >98% | Gram to Kilogram | A major supplier of reagents for organic synthesis. While not listing this specific diamine, they carry many related building blocks.[13][14] |

| Thermo Scientific (Alfa Aesar) | Not directly listed; related pyridines available | Typically >98% | Gram to Kilogram | A comprehensive portfolio of research chemicals. Researchers should check for availability as catalog updates.[15][16][17] |

Critical Considerations for Procurement: A Scientist's Checklist

Simply ordering a chemical from a catalog is insufficient for rigorous drug development. As a senior scientist, the causality behind procurement choices is critical for mitigating risks to project timelines and data integrity.

The Workflow for Supplier Selection and Validation

The process of selecting and validating a supplier for a critical building block should be systematic. The following workflow diagram illustrates a robust process from initial identification to final acceptance for use in synthesis.

Caption: A logical workflow for sourcing and validating critical chemical reagents.

Scrutinizing the Certificate of Analysis (CoA)

The CoA is the single most important document accompanying a chemical. However, not all CoAs are created equal.

-

Lot-Specific vs. Typical Data: A trustworthy CoA provides analytical results for the specific batch you are purchasing, not "typical values" which may not reflect the actual purity.

-

Analytical Methods: The CoA should clearly state the methods used for purity assessment (e.g., HPLC, NMR, GC). A purity claim without a specified method is a red flag.

-

Completeness: Look for data on water content (Karl Fischer), residual solvents (GC), and elemental analysis, especially for later-stage development.

Understanding Impurities

The synthetic route to this compound often involves the reduction of a corresponding nitro-amino pyridine or amination of a di-halo pyridine.[18][19][20] Potential impurities could include:

-

Isomeric Diamines: Incomplete separation can lead to contamination with other methylpyridine diamine isomers.

-

Partially Reduced Intermediates: Such as nitro-amino-methylpyridines.

-

Residual Catalysts or Reagents: From the synthesis and purification process.

These impurities can have downstream consequences, such as poisoning catalysts in subsequent cross-coupling reactions or generating difficult-to-separate side products, compromising the yield and purity of the final active pharmaceutical ingredient (API).

In-House Quality Control Protocol

Independent verification of a supplied chemical's identity and purity is a cornerstone of good laboratory practice (GLP) and is essential for ensuring experimental reproducibility.

Comprehensive QC Analysis of this compound

This multi-technique protocol provides a self-validating system for the comprehensive assessment of a new batch of this compound.

Objective: To confirm the identity, purity, and integrity of a supplied batch of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Formic acid or ammonium formate (for LC-MS)

-

Deuterated solvent (e.g., DMSO-d₆) for NMR

-

HPLC system with a UV/PDA detector

-

LC-MS system (optional, for mass confirmation)

-

GC-MS system (for volatile impurities)

-

High-field NMR spectrometer (≥400 MHz)

Part A: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main component from non-volatile impurities.

-

Standard Preparation: Accurately prepare a stock solution of the sample at 1.0 mg/mL in 50:50 acetonitrile/water. From this, prepare a working solution at 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV/PDA at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the working solution. Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

Causality: A gradient method is chosen to ensure elution of both polar and non-polar impurities. A C18 column is standard for aromatic compounds.[21][22][23] Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry if an LC-MS system is used.

Part B: Nuclear Magnetic Resonance (NMR) for Structural Confirmation